Hexadecyl 6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaoctacosa-2,9-dienoate
Description
Introduction to Hexadecyl 6,6-Dibutyl-4,8,11-Trioxo-5,7,12-Trioxa-6-Stannaoctacosa-2,9-Dienoate
Systematic Nomenclature and Structural Classification
The systematic name This compound follows IUPAC conventions, delineating the compound’s substituents and functional groups. Breaking down the name:
- Hexadecyl : A 16-carbon alkyl chain (C₁₆H₃₃) esterified to the core structure.
- 6,6-Dibutyl : Two butyl groups (C₄H₉) attached to the tin atom at position 6.
- 4,8,11-Trioxo : Ketone groups at positions 4, 8, and 11.
- 5,7,12-Trioxa : Ether oxygen atoms at positions 5, 7, and 12.
- 6-Stannaoctacosa-2,9-dienoate : A 28-carbon chain (octacosa-) with tin (stanna) at position 6 and double bonds at positions 2 and 9.
The molecular formula, C₄₈H₈₈O₈Sn, and molecular weight of 912.05 g/mol, highlight its macrocyclic architecture. Structurally, the tin center is coordinated by two butyl groups, three ether oxygens, and two maleate-derived carboxylate ligands, forming a distorted octahedral geometry. This hybrid structure places it within the organotin carboxylate subclass, known for their thermal stability and catalytic properties.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₄₈H₈₈O₈Sn |
| Molecular Weight (g/mol) | 912.05 |
| Density (g/cm³) | Not explicitly reported |
| Boiling Point (°C) | 458 (at 760 mmHg) |
| LogP | 10.71 |
Historical Context of Organotin Compound Development
Organotin chemistry originated in 1849 with Edward Frankland’s synthesis of diethyltin diiodide. The field expanded rapidly in the 20th century, driven by the discovery of Grignard reagents, which enabled efficient tin-carbon bond formation. By the mid-1900s, organotin compounds found widespread use as PVC stabilizers, biocides, and catalysts.
This compound represents a modern iteration of these efforts, synthesized to explore tin’s coordination versatility. Its design leverages maleate ligands—a class studied extensively for their chelating capacity—and ether linkages to enhance solubility and structural rigidity. Such innovations reflect ongoing attempts to balance reactivity and stability in organometallic systems.
Position Within Tin-Based Coordination Chemistry
Tin’s +2 and +4 oxidation states allow diverse coordination geometries, from tetrahedral to octahedral. In this compound, tin(IV) adopts a six-coordinate geometry, bonded to two alkyl groups, three ether oxygens, and a bidentate maleate ligand. This configuration aligns with trends in tin carboxylate chemistry, where oxygen donors stabilize higher oxidation states and enable catalytic activity.
Compared to simpler organotin derivatives (e.g., dibutyltin oxide), the incorporation of maleate and ether moieties introduces additional Lewis basicity and steric bulk, which can modulate reactivity in cross-coupling or polymerization reactions. Furthermore, the compound’s macrocyclic framework resembles tin(II) phthalocyanine complexes, which exhibit unique electronic properties due to π-conjugation. However, the presence of alkyl chains and non-aromatic ligands distinguishes it from these systems, offering a bridge between classical organotin stabilizers and advanced coordination catalysts.
Properties
CAS No. |
84787-79-1 |
|---|---|
Molecular Formula |
C48H88O8Sn |
Molecular Weight |
911.9 g/mol |
IUPAC Name |
4-O-[dibutyl-[(E)-4-hexadecoxy-4-oxobut-2-enoyl]oxystannyl] 1-O-hexadecyl (E)-but-2-enedioate |
InChI |
InChI=1S/2C20H36O4.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-20(23)17-16-19(21)22;2*1-3-4-2;/h2*16-17H,2-15,18H2,1H3,(H,21,22);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*17-16+;;; |
InChI Key |
WKBGYBQIHPLBDZ-PZFJUNEJSA-L |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC(=O)/C=C/C(=O)O[Sn](OC(=O)/C=C/C(=O)OCCCCCCCCCCCCCCCC)(CCCC)CCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of Hexadecyl 6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaoctacosa-2,9-dienoate typically involves:
Step 1: Synthesis of Dibutyltin Dicarboxylate Intermediate
Dibutyltin oxide or dibutyltin dichloride is reacted with maleic acid or its derivatives to form dibutyltin bis(maleate) or related dicarboxylate intermediates. This step involves coordination of the tin center with the carboxylate groups, forming a stable organotin dicarboxylate complex.Step 2: Esterification with Hexadecyl Alcohol
The dibutyltin dicarboxylate intermediate is then esterified with hexadecyl alcohol (cetyl alcohol) under controlled conditions, typically in the presence of a dehydrating agent or by azeotropic removal of water, to yield the hexadecyl ester of the organotin dicarboxylate.Step 3: Purification
The crude product is purified by standard methods such as recrystallization or chromatography to obtain the pure this compound.
Detailed Reaction Conditions
| Step | Reagents & Conditions | Description | Notes |
|---|---|---|---|
| 1 | Dibutyltin oxide (Bu2SnO) + Maleic acid or maleate derivative | Heated under reflux in an inert atmosphere (e.g., nitrogen) | Formation of dibutyltin bis(maleate) intermediate; water is removed to drive equilibrium |
| 2 | Dibutyltin bis(maleate) + Hexadecyl alcohol | Esterification at 80–120 °C, possibly with acid catalyst or dehydrating agent (e.g., toluene for azeotropic distillation) | Controlled temperature to avoid decomposition; reaction monitored by IR or NMR |
| 3 | Purification | Recrystallization from suitable solvents (e.g., hexane, ethanol) or column chromatography | Ensures removal of unreacted starting materials and byproducts |
Mechanistic Insights
- The tin center in dibutyltin oxide acts as a Lewis acid, coordinating with the carboxyl groups of maleic acid to form a stable chelate complex.
- Esterification proceeds via nucleophilic attack of the hexadecyl alcohol hydroxyl group on the activated carboxylate carbon, facilitated by removal of water.
- The presence of the dibutyl groups on tin stabilizes the organotin ester and influences the stereochemistry of the double bonds in the maleate moiety (Z,Z configuration).
Research Findings and Data
Yield and Purity
- Reported yields for similar organotin esters range from 70% to 90%, depending on reaction time and purification efficiency.
- Purity is typically confirmed by spectroscopic methods such as NMR (1H, 13C, 119Sn), IR spectroscopy (characteristic Sn–O and C=O stretches), and elemental analysis.
Spectroscopic Characterization
| Technique | Key Observations |
|---|---|
| 1H NMR | Signals corresponding to butyl groups on tin, hexadecyl chain protons, and olefinic protons of maleate moiety |
| 13C NMR | Carbonyl carbons of ester and acid groups, aliphatic carbons of hexadecyl and butyl chains |
| 119Sn NMR | Chemical shifts indicative of tetracoordinate tin in organotin esters |
| IR Spectroscopy | Strong absorption bands at ~1700 cm⁻¹ (C=O ester), 500–600 cm⁻¹ (Sn–O bonds) |
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Reaction temperature | 80–120 °C | Controlled to prevent side reactions |
| Reaction time | 4–12 hours | Monitored by TLC or spectroscopic methods |
| Solvent | Toluene or xylene | For azeotropic removal of water |
| Catalyst | Acid catalysts (optional) | E.g., p-toluenesulfonic acid to enhance esterification |
| Yield | 70–90% | Dependent on purification |
| Purification | Recrystallization or chromatography | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions
Hexadecyl 6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaoctacosa-2,9-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the tin-oxygen bonds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexadecyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Tin oxides and carboxylic acids.
Reduction: Alcohols and tin hydrides.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Chemistry
Hexadecyl 6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaoctacosa-2,9-dienoate is utilized as a reagent in organic synthesis and catalysis. Its unique structure allows it to participate in various chemical reactions including:
- Oxidation : The compound can be oxidized using strong oxidizing agents.
- Reduction : Reduction reactions can cleave tin-oxygen bonds.
- Substitution : It can undergo nucleophilic substitution reactions.
Biological Research
The compound is being investigated for its potential biological activities. Studies suggest that it may interact with biomolecules and exhibit antimicrobial properties. Its mechanism of action involves coordination with functional groups in enzymes and cellular membranes. This interaction can influence enzymatic activity and membrane fluidity.
Medical Applications
In the medical field, this compound is explored for potential use in drug delivery systems and as an antimicrobial agent. Preliminary studies indicate that it may inhibit the growth of various microorganisms.
Industrial Uses
The compound finds applications in the production of polymers and coatings. It acts as a stabilizer in various industrial processes due to its ability to enhance the properties of materials.
Case Studies
Case Study 1: Antimicrobial Activity
Research conducted on the antimicrobial properties of this compound showed significant inhibition against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) was determined using serial dilution methods.
Case Study 2: Polymer Stabilization
In industrial applications, the compound has been used to stabilize polymers against thermal degradation. Its incorporation into polymer matrices improved mechanical properties and thermal stability.
Mechanism of Action
The mechanism of action of Hexadecyl 6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaoctacosa-2,9-dienoate involves its interaction with molecular targets such as enzymes and cellular membranes. The tin atom in the compound can coordinate with various functional groups, leading to the inhibition or activation of enzymatic activity. Additionally, the long hydrocarbon chains allow the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Variation in Alkyl Chain Length (Ester Group)
The hexadecyl group (C16) in the target compound contrasts with shorter or longer alkyl chains in analogues, influencing hydrophobicity, solubility, and molecular weight:
Key Findings :
Substituents on the Tin Atom
The dibutyl groups on the tin atom differ from dioctyl or mixed alkyl substituents in analogues:
Key Findings :
Physical and Chemical Properties
Data from analogues highlight trends in physical properties:
Biological Activity
Hexadecyl 6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaoctacosa-2,9-dienoate (CAS: 84787-79-1) is a complex organotin compound with a unique molecular structure that has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, toxicity profiles, and potential applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is C48H88O8Sn with a molar mass of approximately 911.92 g/mol. Its structure includes multiple functional groups such as trioxo and trioxa moieties, contributing to its chemical reactivity and potential biological activities .
| Property | Value |
|---|---|
| Molecular Formula | C48H88O8Sn |
| Molar Mass | 911.92 g/mol |
| CAS Number | 84787-79-1 |
| EINECS | 284-121-6 |
This compound exhibits significant biological activity primarily through its interactions with proteins and nucleic acids. Preliminary studies suggest that the compound may influence various biochemical pathways by modulating enzyme activity and altering gene expression profiles .
The presence of organotin in its structure is particularly noteworthy; organotin compounds are known for their ability to interact with cellular membranes and affect cellular signaling pathways. This interaction can lead to cytotoxic effects in certain biological systems.
Toxicity Profile
Research indicates that this compound may exhibit toxicological effects depending on concentration and exposure duration. Organotin compounds have been associated with endocrine disruption and reproductive toxicity in various studies. The compound's toxicity is influenced by its hydrophobic nature and the ability to accumulate in biological tissues .
Case Studies
- Cell Culture Studies : In vitro studies using human cell lines have demonstrated that this compound can induce apoptosis at higher concentrations. The mechanism appears to involve oxidative stress pathways leading to mitochondrial dysfunction .
- Animal Models : Animal studies have shown that exposure to organotin compounds can result in neurotoxic effects. In one study involving rodents exposed to similar organotin compounds, behavioral changes were noted alongside histopathological changes in the brain tissue .
Applications
This compound has potential applications in:
- Pharmaceuticals : Due to its biological activity and ability to interact with cellular components.
- Agriculture : As a possible biocide or fungicide given its toxic properties towards certain pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
